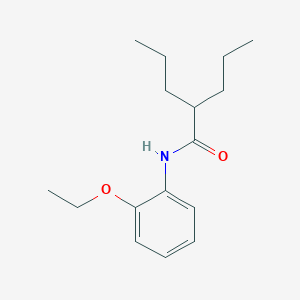

N-(2-ethoxyphenyl)-2-propylpentanamide

Description

N-(2-ethoxyphenyl)-2-propylpentanamide is a synthetic aryl derivative of valproic acid (VPA), designed to enhance pharmacological properties such as solubility, metabolic stability, and target specificity. hydroxyl) on the phenyl ring.

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2-propylpentanamide |

InChI |

InChI=1S/C16H25NO2/c1-4-9-13(10-5-2)16(18)17-14-11-7-8-12-15(14)19-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,17,18) |

InChI Key |

KATGGGQLFKVSNM-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1OCC |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

Structural Differences :

- In contrast, the ethoxy group in N-(2-ethoxyphenyl)-2-propylpentanamide is less polar, which may reduce HDAC binding affinity but improve lipid solubility .

Pharmacological Properties :

- HDAC Inhibition: HO-AAVPA inhibits HDAC1 (Ki = 2.3 µM) with higher specificity than HDAC6/8, linked to HMGB1 nuclear-cytoplasmic translocation and ROS-mediated apoptosis .

- Antiproliferative Activity : HO-AAVPA exhibits IC₅₀ values of 15–25 µM in HeLa, MCF-7, and rhabdomyosarcoma cells, outperforming VPA (IC₅₀ = 2–5 mM) .

- Pharmacokinetics : HO-AAVPA has a 4-hour half-life in rats, compared to VPA’s 1 hour, attributed to slower hepatic metabolism .

Table 1: Key Pharmacological Metrics of HO-AAVPA vs. VPA

| Parameter | HO-AAVPA | VPA |

|---|---|---|

| HDAC1 Inhibition (Ki) | 2.3 µM | 10 mM |

| IC₅₀ (HeLa Cells) | 15–25 µM | 2–5 mM |

| Half-Life (Rat) | 4 hours | 1 hour |

| Hepatotoxicity | Low | High |

Valproic Acid (VPA)

Structural Differences : VPA lacks the aryl moiety, reducing its HDAC specificity and necessitating higher doses for efficacy.

Pharmacology :

Suberoylanilide Hydroxamic Acid (SAHA)

Structural Differences : SAHA contains a hydroxamic acid group, a potent zinc-binding motif absent in VPA derivatives.

Pharmacology :

Other Aryl Derivatives

Table 2: Comparative HDAC Inhibition and Solubility

| Compound | HDAC1 Ki | Water Solubility |

|---|---|---|

| This compound | Predicted | Moderate |

| HO-AAVPA | 2.3 µM | Low |

| SAHA | 10–100 nM | High |

| VPA | 10 mM | High |

Mechanistic and Metabolic Considerations

- HDAC Binding : The hydroxyl group in HO-AAVPA facilitates interactions with HDAC1’s catalytic zinc, while the ethoxy group’s bulkiness may sterically hinder binding .

- Metabolism : HO-AAVPA undergoes CYP2C11-mediated biotransformation, producing less reactive metabolites than VPA’s hepatotoxic 4nVPA . The ethoxy group may redirect metabolism toward glucuronidation, reducing toxicity .

- ROS Modulation : HO-AAVPA increases ROS in HeLa cells, amplifying apoptosis; ethoxy substitution might alter ROS dynamics due to redox-inactive properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.